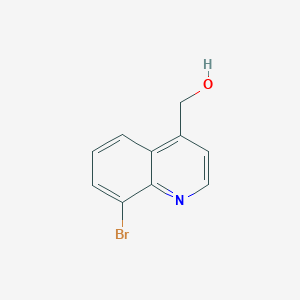

(8-Bromoquinolin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8-bromoquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRODXFCQOQZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676541 | |

| Record name | (8-Bromoquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190315-99-1 | |

| Record name | 8-Bromo-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Bromoquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Within this versatile class of compounds, (8-Bromoquinolin-4-yl)methanol (CAS Number: 1190315-99-1) has emerged as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications in drug discovery.

Physicochemical Characterization

This compound is a solid at room temperature with the molecular formula C₁₀H₈BrNO. Its structure features a quinoline core substituted with a bromine atom at the 8-position and a hydroxymethyl group at the 4-position.

| Property | Value | Source |

| CAS Number | 1190315-99-1 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.09 g/mol | [3] |

| Appearance | Solid (form may vary) | Supplier Data |

| SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2CO | Supplier Data |

Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Mechanistic Insights

A robust and reliable method for the synthesis of this compound involves the reduction of the commercially available precursor, 8-bromoquinoline-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for this purpose due to its high reactivity with carboxylic acids.[4][5]

Synthetic Workflow: Reduction of 8-Bromoquinoline-4-carboxylic Acid

Caption: Synthetic route from 8-bromoquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the standard reduction of carboxylic acids using LiAlH₄ and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: 8-Bromoquinoline-4-carboxylic acid is dissolved in a minimal amount of dry THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality in Experimental Design

-

Inert Atmosphere: LiAlH₄ reacts violently with water and atmospheric moisture. An inert atmosphere is essential to prevent decomposition of the reagent and ensure a safe reaction.[5]

-

Anhydrous Solvent: The use of dry THF is critical for the same reasons as maintaining an inert atmosphere.

-

Controlled Addition and Cooling: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperatures prevents the reaction from becoming uncontrollable.

-

Acidic Workup: The initial product of the reduction is an aluminum alkoxide complex. Treatment with acid is necessary to hydrolyze this complex and liberate the final alcohol product.[5]

Reactivity and Strategic Applications

This compound possesses three key reactive sites that can be selectively manipulated, making it a highly versatile intermediate in multi-step syntheses.

Caption: Key reactive sites of this compound.

-

The Hydroxymethyl Group (C4-position): The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification or etherification reactions, or be converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.

-

The Bromine Atom (C8-position): The bromo-substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 8-position, significantly expanding the accessible chemical space.

-

The Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated to form salts or alkylated to generate quaternary ammonium compounds, which can modulate the solubility and biological properties of the molecule.

Application in Kinase Inhibitor Synthesis

The 8-substituted quinoline scaffold is a feature of several potent kinase inhibitors. While a direct synthesis starting from this compound is not prominently documented in publicly accessible literature, its utility can be inferred from the synthesis of related compounds. For instance, 8-aminoquinolines have been investigated as inhibitors of tyrosine kinases.[6] The bromine at the 8-position of this compound can be converted to an amino group via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 4-position can be further functionalized to modulate kinase binding. This strategic positioning of functional handles makes it an attractive starting material for the synthesis of novel kinase inhibitors.[7]

Biological Significance and Future Directions

While this compound itself is primarily a synthetic intermediate, the derivatives accessible from it are of significant interest in drug discovery. The 8-aminoquinoline core, for example, is a well-established pharmacophore in antimalarial drugs like primaquine.[2] The ability to introduce diverse substituents at both the 4- and 8-positions of the quinoline ring allows for the creation of libraries of compounds for screening against various therapeutic targets.

The development of novel antimalarial agents remains a global health priority, and the structural motifs accessible from this compound are highly relevant to this field.[1][8] Furthermore, the broader class of quinoline derivatives continues to be explored for new applications in oncology, infectious diseases, and neurodegenerative disorders. As synthetic methodologies advance, the strategic importance of versatile building blocks like this compound is set to grow, enabling the rapid and efficient synthesis of the next generation of quinoline-based therapeutics.

References

-

Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Synthesis of 8, a tyrosine kinase inhibitor. Reaction conditions:... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Sodium borohydride in carboxylic acid media: a phenomenal reduction system. (n.d.). designer-drug.com. Retrieved January 6, 2026, from [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

reduction of carboxylic acids. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

Sodium Borohydride. (n.d.). The Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

-

Reduction of carboxylic acids by LiAlH4. (2013, May 8). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. (2020, April 18). YouTube. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 6, 2026, from [Link]

-

Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. (n.d.). Sci-Hub. Retrieved January 6, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019, November 13). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Reduction of carboxylic acids (video). (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). LGM. Retrieved January 6, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved January 6, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 6, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018, August 29). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Europe PMC. Retrieved January 6, 2026, from [Link]

-

Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. (2010, January 21). IRIS. Retrieved January 6, 2026, from [Link]

Sources

- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

(8-Bromoquinolin-4-yl)methanol: A Technical Guide for Medicinal Chemistry and Drug Discovery

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Functionalized quinolines serve as versatile building blocks for the synthesis of novel compounds with diverse biological activities. This guide provides an in-depth technical overview of (8-Bromoquinolin-4-yl)methanol, a key intermediate for drug discovery professionals. We will cover its fundamental physicochemical properties, propose a detailed and validated synthetic protocol, and explore its strategic applications as a scaffold and fragment in the development of new therapeutics. The molecular formula of this compound is C10H8BrNO, and its molecular weight is approximately 238.08 g/mol .[1][2][3]

Introduction to the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a significant history in drug design.[4] The rigid, bicyclic aromatic structure of quinoline provides an excellent framework for interacting with biological targets, while its substituent positions allow for fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of quinoline-based drugs across a wide range of therapeutic areas, including antimicrobial, anticancer, and antifungal agents.[5]

This compound emerges as a particularly valuable synthetic intermediate. It possesses three key features for medicinal chemists:

-

A quinoline core for foundational scaffold interactions.

-

A bromine atom at the 8-position, which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.

-

A primary alcohol (hydroxymethyl group) at the 4-position, which can be readily modified through esterification, etherification, or oxidation to explore different functional groups and interactions with target proteins.

This guide serves as a resource for researchers aiming to leverage this building block in their discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is critical for its effective use in synthesis and screening.

Caption: Figure 1: Chemical Structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C10H8BrNO | [1][6][7] |

| Molecular Weight | 238.08 g/mol | [2][3][8] |

| Monoisotopic Mass | 236.97893 g/mol | [2] |

| CAS Number | 1190315-99-1 | [6][7] |

| MDL Number | MFCD12828255 | [6][7] |

| Appearance | White to light brown solid (predicted) | [9] |

| Storage Conditions | Store in a sealed, dry, light-protected environment |[10] |

Synthesis, Purification, and Characterization

While this compound is commercially available, an in-house synthesis may be required for specific research applications or scaling up. A robust and reliable synthetic route is essential.

Proposed Synthetic Workflow

A logical and efficient approach involves the reduction of a commercially available or readily synthesized carboxylic acid precursor. This method is generally high-yielding and utilizes standard laboratory reagents.

Caption: Figure 2: Proposed workflow for the synthesis and validation.

Detailed Synthetic Protocol

This protocol describes the reduction of 8-bromoquinoline-4-carboxylic acid using lithium aluminum hydride (LiAlH4).

Materials:

-

8-Bromoquinoline-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4), anhydrous

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Expertise Note: Anhydrous conditions are critical as LiAlH4 reacts violently with water. The inert atmosphere prevents degradation of the reagent and potential side reactions.

-

-

Reagent Addition: Slowly add lithium aluminum hydride (1.5 to 2.0 equivalents) portion-wise to the stirred THF.

-

Substrate Addition: Dissolve 8-bromoquinoline-4-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

-

Expertise Note: The slow, dropwise addition helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add a volume of water (in mL) equal to the mass of LiAlH4 used (in g), followed by an equal volume of 15% aqueous NaOH, and finally, three times that volume of water.

-

Trustworthiness Note: This specific work-up procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[11]

Structural Characterization

To validate the identity and purity of the synthesized this compound, the following analytical data should be acquired:

-

¹H NMR: Expect characteristic aromatic proton signals in the 7.5-9.0 ppm range. A singlet corresponding to the two protons of the CH₂ group should appear around 4.5-5.0 ppm, and a broad singlet for the OH proton will also be present, the position of which is dependent on concentration and solvent.

-

¹³C NMR: Expect ten distinct carbon signals, including those in the aromatic region and a signal for the CH₂OH carbon around 60-65 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated exact mass (236.97893 Da), with a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ peaks in an approximate 1:1 ratio).[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategic tool for generating novel molecular entities.

A Versatile Scaffold for Library Synthesis

The two distinct functional handles allow for orthogonal chemical modifications, making this compound an ideal starting point for creating diverse chemical libraries for high-throughput screening.

Caption: Figure 3: Potential derivatization pathways from the core scaffold.

-

C-8 Position Chemistry: The aryl bromide is primed for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.

-

C-4 Position Chemistry: The primary alcohol is a nucleophile that can be readily converted into esters or ethers, which can act as hydrogen bond acceptors or introduce lipophilic groups. Oxidation to the corresponding aldehyde or carboxylic acid opens up further derivatization possibilities, such as reductive amination or amide bond formation.

Utility in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 238.08 g/mol , this compound fits well within the "Rule of Three" criteria for a molecular fragment. Its defined vectoral exits (the C-Br bond and the hydroxyl group) provide clear pathways for fragment evolution and linking, making it an attractive candidate for FBDD screening campaigns.[12]

Safety and Handling

This compound should be handled with standard laboratory precautions. As with many brominated heterocyclic compounds, it should be considered potentially irritating to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Keep the container tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, confirmed molecular weight of 238.08 g/mol , and dual functional handles for orthogonal synthesis make it an exemplary scaffold for the efficient generation of novel and diverse compound libraries. The synthetic and characterization protocols outlined in this guide provide a reliable framework for its utilization, empowering scientists to accelerate the development of next-generation therapeutics.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Buy (4-Bromoquinolin-7-yl)methanol [smolecule.com]

- 3. 1196151-65-1|(6-Bromoquinolin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. appchemical.com [appchemical.com]

- 8. This compound [oakwoodchemical.com]

- 9. 8-BROMO-4-HYDROXY-2-METHYLQUINOLINE | 1201-08-7 [amp.chemicalbook.com]

- 10. This compound, CasNo.6469-32-5 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 11. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of (8-Bromoquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromoquinolin-4-yl)methanol is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and novel materials. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of (8--Bromoquinolin-4-yl)methanol, alongside detailed, field-proven methodologies for their experimental determination.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This section outlines the fundamental descriptors for this compound.

Molecular Structure

The molecular structure of this compound consists of a quinoline ring system brominated at the 8th position, with a methanol group attached at the 4th position.

Caption: Molecular Structure of this compound.

Key Identifiers

A summary of the essential identification and physical property data for this compound is presented in Table 1. It is critical to note that while some properties are reported by chemical suppliers, others, such as the melting point, have not been experimentally published and require determination.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1190315-99-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.09 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Sealed, dry, low temperature, protected from light | [3] |

Section 2: Thermal Properties

The thermal behavior of a compound, particularly its melting point, is a crucial indicator of purity and is essential for designing synthetic reactions and purification procedures.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, this value has not been definitively reported in the literature. The following protocol outlines the standard method for its determination.

This protocol is based on the widely used Mel-Temp or similar apparatus method. The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Workflow Diagram:

Caption: Workflow for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the tube on a hard surface to pack the powder into a dense column of 1-2 mm in height.

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a high heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. Record this value.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Melting Point Determination:

-

Use a fresh sample in a new capillary tube.

-

Heat the block rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to a slow and steady 1-2°C per minute. This slow rate is crucial for an accurate reading.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first sign of melting (the appearance of a liquid phase) is observed.

-

Continue heating at the slow rate and record the temperature (T2) at which the last crystal melts.

-

-

Reporting:

-

The melting point is reported as the range from T1 to T2. A narrow range (0.5-1.0°C) is indicative of a high-purity compound.

-

Section 3: Solubility Profile

Solubility is a fundamental physical property that dictates the choice of solvents for reactions, recrystallization, and formulation. A systematic solubility analysis can also provide insights into the functional groups present in a molecule.

Predicted Solubility

Based on its structure, this compound possesses both polar (hydroxyl group, nitrogen atom) and non-polar (quinoline ring system) characteristics. It is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the nitrogen atom in the quinoline ring suggests it may be soluble in acidic aqueous solutions.

Experimental Protocol: Systematic Solubility Testing

This protocol provides a qualitative assessment of solubility in a range of common solvents, allowing for the classification of the compound.

Workflow Diagram:

Caption: Logical flow for systematic solubility testing of an organic compound.

Step-by-Step Methodology:

-

General Procedure:

-

For each test, place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

-

Solvent Sequence:

-

Water: Begin by testing solubility in water. If soluble, test the pH of the solution with litmus paper to determine if it's acidic, basic, or neutral.

-

5% HCl: If insoluble in water, test solubility in 5% hydrochloric acid. Solubility in this acidic solution indicates the presence of a basic functional group, such as the quinoline nitrogen.

-

5% NaOH: If insoluble in 5% HCl, test in 5% sodium hydroxide. Solubility here would suggest an acidic functional group. The hydroxyl group in the subject molecule is generally not acidic enough to react with NaOH.

-

Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, acetone, chloroform, and ethyl acetate to identify suitable solvents for reactions and purification.

-

Section 4: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the methanol group. The aromatic region (typically 7.0-9.0 ppm) will display a complex pattern of doublets and triplets, with coupling constants characteristic of the quinoline ring system. The methylene protons (-CH₂-) of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.5 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-150 ppm region. The carbon of the methylene group (-CH₂OH) is expected to appear in the 60-70 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong, broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Multiple sharp bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic quinoline ring.

-

A strong band around 1000-1250 cm⁻¹ for the C-O stretching of the primary alcohol.

-

Bands in the 600-800 cm⁻¹ region corresponding to C-Br stretching.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Conclusion

This technical guide has established the core physical and chemical identifiers for this compound. While a lack of published experimental data necessitates a focus on predictive analysis and robust characterization methodologies, the provided protocols for determining melting point and solubility offer a clear and reliable pathway for researchers to obtain these critical parameters. The predicted spectroscopic features serve as a benchmark for the structural verification of this important synthetic intermediate. Adherence to these systematic experimental procedures will ensure the generation of high-quality, reliable data, facilitating the advancement of research and development in fields that utilize this versatile quinoline derivative.

References

-

Henan Allgreen Chemical Co., Ltd. (n.d.). This compound. LookChem. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Solubility Profile of (8-Bromoquinolin-4-yl)methanol: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

(8-Bromoquinolin-4-yl)methanol is a heterocyclic compound featuring the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its presence in numerous therapeutic agents.[1][2] Understanding the solubility of this compound is a cornerstone for its successful application, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It details the physicochemical properties that govern its solubility, outlines a robust experimental protocol for its determination using the gold-standard shake-flask method, and discusses the critical influence of environmental factors like pH and temperature. This document is intended to serve as a practical resource for researchers, enabling them to anticipate solubility challenges and design effective experimental and formulation strategies.

Introduction: The Quinoline Scaffold and the Imperative of Solubility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical development, forming the core of drugs with applications ranging from antimalarial to anticancer agents.[1][2] this compound, a functionalized derivative, presents a unique combination of structural features: the aromatic, heterocyclic quinoline core; a lipophilic bromine substituent; and a polar hydroxymethyl (-CH₂OH) group.

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its behavior at every stage of the drug development pipeline. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulating a viable drug product.[3] Therefore, a thorough characterization of a compound's solubility in various solvent systems is not merely a routine measurement but a foundational step in risk assessment and strategic planning.

This guide will deconstruct the factors influencing the solubility of this compound and provide a detailed methodology for its empirical determination.

Physicochemical Profile and Solubility Prediction

To understand the solubility of this compound, we must first examine its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4][5] |

| Molecular Weight | 238.08 g/mol | [4][6] |

| Appearance | White crystalline powder | [7] |

| CAS Number | 1190315-99-1 | [5][6] |

The molecule's structure presents a duality in polarity. The large, aromatic quinoline system and the heavy bromine atom contribute to its nonpolar, lipophilic character. Conversely, the nitrogen atom within the pyridine ring and the hydroxyl group of the methanol substituent introduce polarity and the capacity for hydrogen bonding. This balance is the primary determinant of its solubility, based on the principle of "like dissolves like."[8][9]

Predicted Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large nonpolar surface area of the bromoquinoline core is expected to dominate, leading to poor solvation by water despite the presence of hydrogen bonding groups. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low to Very Low | Similar to water. At physiological pH, the quinoline nitrogen (a weak base) will be largely un-protonated, precluding the formation of a more soluble salt.[1] |

| Ethanol / Methanol | Polar Protic | Moderate to High | These organic alcohols can engage in hydrogen bonding with the -OH and nitrogen atom while also solvating the nonpolar ring system, making them effective solvents.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dichloromethane (DCM) | Nonpolar | Moderate | The nonpolar nature of DCM will effectively solvate the bromoquinoline ring system. |

| Hexane | Nonpolar | Very Low | The polarity introduced by the hydroxymethyl group is likely too significant for effective dissolution in a purely aliphatic, nonpolar solvent like hexane. |

Critical Factor Analysis: The Dominant Role of pH

For nitrogen-containing heterocyclic compounds like quinoline derivatives, pH is arguably the most critical factor influencing aqueous solubility.[1][10] The quinoline nitrogen atom is weakly basic and can be protonated under acidic conditions to form a cationic salt.

pH-Dependent Dissolution Mechanism

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mechotech.in [mechotech.in]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound, CasNo.6469-32-5 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Spectral Analysis of (8-Bromoquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromoquinolin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By combining theoretical predictions based on established principles with detailed, field-proven experimental protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom at the 8-position and a hydroxymethyl group at the 4-position of the quinoline nucleus in this compound creates a versatile intermediate with multiple points for further chemical modification. Accurate spectral analysis is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing insights into its electronic environment, which are critical for predictable outcomes in synthetic and biological applications.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for the interpretation of its spectral data. The following diagram illustrates the numbering of the quinoline ring and the key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.8 - 9.0 | Doublet (d) | ~4.5 | 1H |

| H3 | 7.5 - 7.7 | Doublet (d) | ~4.5 | 1H |

| H5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |

| H6 | 7.4 - 7.6 | Triplet (t) | ~8.0 | 1H |

| H7 | 8.0 - 8.2 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |

| -CH₂- | 4.8 - 5.0 | Doublet (d) | ~6.0 | 2H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |

Expertise & Experience: The protons on the quinoline ring (H2, H3, H5, H6, H7) are expected in the aromatic region (7.0-9.0 ppm). H2 is significantly deshielded due to its proximity to the electronegative nitrogen atom. The protons on the carbocyclic ring (H5, H6, H7) will exhibit coupling patterns consistent with their ortho and meta relationships. The methylene protons (-CH₂-) are adjacent to an aromatic ring and an oxygen atom, placing them in the 4.8-5.0 ppm range; they will likely be split into a doublet by the hydroxyl proton, which itself will appear as a broad signal that can be exchanged with D₂O.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 145 - 149 |

| C4a | 128 - 132 |

| C5 | 127 - 131 |

| C6 | 128 - 132 |

| C7 | 135 - 139 |

| C8 | 122 - 126 |

| C8a | 146 - 150 |

| -CH₂OH | 60 - 64 |

Expertise & Experience: The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the bromine substituent. Carbons directly attached to the nitrogen (C2, C8a) will be downfield. The carbon bearing the bromine atom (C8) will have its chemical shift influenced by the heavy atom effect. The carbon attached to the hydroxymethyl group (C4) will also be significantly downfield. The methylene carbon (-CH₂OH) is expected in the typical range for an alcohol.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently agitate to dissolve the sample completely.[1]

-

Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR spectral acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectral Data (Predicted)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch (quinoline) | 1600 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Expertise & Experience: The most prominent feature will be a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group, likely broadened due to hydrogen bonding in the solid state. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹. The quinoline ring will show characteristic C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. A strong C-O stretch will be present in the 1050-1150 cm⁻¹ range, and the C-Br stretch will be found in the lower frequency "fingerprint" region.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Trustworthiness: The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for solid samples, requiring minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their frequencies.

-

Caption: Workflow for FT-IR spectral acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules, which often induces fragmentation, offering valuable structural clues.

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected for the molecular ion. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

m/z ≈ 237 (for C₁₀H₈⁷⁹BrNO)

-

m/z ≈ 239 (for C₁₀H₈⁸¹BrNO)

-

-

Key Fragmentation Pathways:

-

Loss of H: [M-1]⁺

-

Loss of OH: [M-17]⁺

-

Loss of CH₂OH: [M-31]⁺, leading to the stable 8-bromoquinoline radical cation.

-

Loss of Br: [M-79/81]⁺, resulting in the (quinolin-4-yl)methanol cation.

-

Expertise & Experience: The isotopic signature of bromine is the most definitive feature in the mass spectrum of this compound. The molecular ion peak should be clearly visible. Fragmentation is likely to occur at the benzylic-like C-C bond, leading to the loss of the hydroxymethyl radical (-•CH₂OH) to form a stable 8-bromoquinolinium cation, which may be the base peak.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This protocol describes a standard method for obtaining reproducible EI mass spectra.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating under high vacuum.[4]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

Ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, FT-IR, and MS provides a complete picture of its molecular structure. This guide has detailed the expected spectral data, grounded in the principles of chemical structure and spectroscopy, and provided robust, step-by-step protocols for data acquisition. For researchers in drug development and materials science, this information is critical for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile quinoline scaffold.

References

-

University of Toronto. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available at: [Link]

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

Scott, A. I. et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

- Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Chemistry LibreTexts. 3.1: Electron Ionization. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

Synthesis of (8-Bromoquinolin-4-yl)methanol

An In-depth Technical Guide to the

Abstract

(8-Bromoquinolin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. The quinoline scaffold itself is a privileged structure, and its specific functionalization allows for diverse chemical modifications.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind precursor synthesis, the critical final reduction step, and detailed, field-tested experimental protocols. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Strategic Overview: A Retrosynthetic Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis for this compound identifies key bond disconnections and strategic intermediates, streamlining the laboratory workflow.

The primary alcohol in the target molecule is a clear candidate for a disconnection, pointing to a carboxylic acid or its ester derivative as a direct precursor. This carboxylic acid, 8-bromoquinoline-4-carboxylic acid , is therefore a key intermediate. This intermediate can be conceptually disconnected at the C4-carboxyl bond, suggesting a nucleophilic carbon source at C4 of an 8-bromoquinoline ring. A Grignard reagent is the classic and most effective choice for this transformation. This leads to our primary synthetic precursor, 8-bromoquinoline . Finally, 8-bromoquinoline itself can be constructed from simpler acyclic precursors via a classic cyclization reaction.

Caption: Workflow for the synthesis of the key carboxylic acid intermediate.

Part III: The Final Reduction to this compound

The final step is the reduction of the carboxylic acid to a primary alcohol. This requires a potent reducing agent capable of reducing one of the most stable carbonyl functionalities.

Choice of Reducing Agent: LiAlH₄ vs. Other Hydrides

-

Sodium Borohydride (NaBH₄): This is a mild reducing agent, capable of reducing aldehydes and ketones. It is not strong enough to reduce carboxylic acids or esters. [2]Its use would result in no reaction.

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and versatile reducing agent. It readily reduces carboxylic acids, esters, amides, and other functional groups to their corresponding alcohols or amines. [3][4]It is the classic and most common choice for this transformation. The reaction proceeds via the formation of an aluminum alkoxide complex, which is then hydrolyzed during the workup to liberate the primary alcohol.

-

Borane (BH₃•THF): Borane is another excellent reagent for reducing carboxylic acids. It offers higher chemoselectivity than LiAlH₄, often leaving other functional groups like esters or nitro groups intact. [5][6] For this synthesis, LiAlH₄ is an excellent and reliable choice. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, releasing hydrogen gas. The resulting carboxylate is then coordinated to the aluminum, followed by successive hydride transfers to reduce the carbonyl all the way to the primary alcohol level. [2]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of 8-Bromoquinoline

-

To a round-bottomed flask equipped with a reflux condenser, add 2-bromoaniline (1 equivalent).

-

Under stirring, add a 1N HCl solution.

-

Add acrolein diethyl acetal (2.5 equivalents) to the mixture. [7]4. Heat the reaction mixture to reflux (approx. 110-115 °C) for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the mixture to pH 7-8 using solid sodium carbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 8-bromoquinoline. [7]

Protocol 2: Synthesis of 8-Bromoquinoline-4-carboxylic acid

-

Set up an oven-dried, three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.

-

Dissolve 8-bromoquinoline (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 1 hour.

-

In a separate flask, crush an excess of dry ice (solid CO₂).

-

Carefully and quickly transfer the organolithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH ~4 with 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-bromoquinoline-4-carboxylic acid.

Protocol 3:

-

Set up an oven-dried, three-neck flask under a nitrogen atmosphere, equipped with a reflux condenser and a dropping funnel.

-

Suspend lithium aluminum hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous THF in the flask and cool to 0 °C in an ice bath.

-

Dissolve 8-bromoquinoline-4-carboxylic acid (1 equivalent) in a separate portion of anhydrous THF.

-

Slowly add the carboxylic acid solution dropwise to the LiAlH₄ suspension. (Caution: Exothermic reaction and H₂ gas evolution).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back down to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.

-

Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Summary

The following table summarizes the key compounds and typical reaction parameters in this synthetic pathway.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |

| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | 172.02 | Starting Material |

| 8-Bromoquinoline | 16567-18-3 | C₉H₆BrN | 208.06 | Key Intermediate 1 |

| 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 | C₁₀H₆BrNO₂ | 252.07 | Key Intermediate 2 |

| This compound | 1190315-99-1 | C₁₀H₈BrNO | 238.08 | Final Product |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and powerful reactions in organic chemistry. By employing a strategic sequence of a Skraup-type cyclization, a C4-functionalization via organometallic chemistry, and a robust final reduction, the target molecule can be accessed efficiently. Understanding the causality behind each step—from the choice of starting materials to the specific roles of reagents like LiAlH₄—is paramount for successful and safe execution. This guide provides the strategic framework and practical protocols necessary for researchers to produce this important chemical building block for applications in drug discovery and beyond.

References

-

Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(11), 12938-12954. Available at: [Link]

- ChemicalBook. (n.d.). 8-Bromoquinoline-4-carboxylic Acid. Retrieved January 5, 2026, from a page discussing its synthesis via Grignard reagents.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Available at: [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline-4-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-798. Available at: [Link]

-

YouTube. (2020). Borane: Reduction of Carboxylic acid, Amides & Nitriles. Chemistry Masters. Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

(8-Bromoquinolin-4-yl)methanol starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of (8-Bromoquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the synthetic handles offered by its bromine, hydroxyl, and quinoline nitrogen functionalities. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the rationale behind key experimental choices. We will explore two principle pathways: the functionalization of a pre-formed 8-bromoquinoline core and the construction of the quinoline ring system from an aniline precursor. Detailed protocols, comparative data, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The title compound, this compound, serves as a versatile intermediate. The bromine atom at the C8 position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at C4 can be oxidized or converted to other functional groups.

A logical retrosynthetic analysis breaks down the target molecule into more readily accessible precursors. The primary alcohol can be disconnected to its corresponding carboxylic acid or aldehyde, which are common intermediates in organic synthesis. These intermediates, in turn, can be derived from the commercially available and synthetically tractable 8-bromoquinoline.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic approaches that will form the core of this guide:

-

Post-Modification Strategy: Beginning with 8-bromoquinoline and introducing the C4-substituent.

-

Ring Construction Strategy: Building the 8-bromoquinoline core with the C4-substituent already incorporated or installed during the cyclization.

Core Synthetic Strategy 1: Functionalization of 8-Bromoquinoline

The most direct approach begins with 8-bromoquinoline, a readily available starting material.[1] The synthesis of 8-bromoquinoline itself is efficiently achieved through established methods like the Skraup or Doebner-von Miller reactions, commonly starting from 2-bromoaniline.[2]

Pathway A: Via 8-Bromoquinoline-4-Carboxylic Acid

This pathway involves the carboxylation of 8-bromoquinoline to form 8-bromoquinoline-4-carboxylic acid, followed by the reduction of the carboxylic acid.

Caption: Workflow for synthesis via the carboxylic acid intermediate.

Step 1: Carboxylation of 8-Bromoquinoline

The introduction of a carboxyl group at the C4 position of the quinoline ring is typically achieved via a directed ortho-metalation approach, followed by quenching with carbon dioxide. The nitrogen atom in the quinoline ring acidifies the C2 and C8 protons, but lithiation at C4 can be achieved. An alternative is the Reissert reaction, which activates the C4 position.

Step 2: Reduction of 8-Bromoquinoline-4-Carboxylic Acid

Carboxylic acids are resistant to reduction by mild reagents like sodium borohydride. Therefore, more powerful reducing agents are required.

-

Borane-THF Complex (BH₃·THF): This is often the reagent of choice due to its high efficiency and relative selectivity for carboxylic acids over some other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[3]

-

Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that will readily convert the carboxylic acid to the primary alcohol. It is highly reactive and requires anhydrous conditions and careful handling.

Experimental Protocol: Reduction of 8-Bromoquinoline-4-carboxylic Acid

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 8-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[4][5]

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of borane-THF complex (approx. 1.5-2.0 eq) dropwise via a syringe or an addition funnel. Monitor for gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1M HCl.

-

Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Via 8-Bromoquinoline-4-carbaldehyde

An alternative route involves the formylation of 8-bromoquinoline to yield 8-bromoquinoline-4-carbaldehyde[6], which is then reduced. This pathway is advantageous as the final reduction step can be performed under milder conditions. The reduction of an aldehyde to a primary alcohol is a standard transformation readily achieved with sodium borohydride (NaBH₄).

Core Synthetic Strategy 2: Quinoline Ring Construction

This "bottom-up" approach builds the desired quinoline ring system from acyclic or simpler cyclic precursors. The Doebner reaction is particularly well-suited for this, as it synthesizes quinoline-4-carboxylic acids in a one-pot, three-component reaction.[7]

Caption: Synthesis via Doebner three-component ring construction.

Causality and Experimental Choice: This strategy is highly convergent and atom-economical. By starting with 2-bromoaniline, the bromine atom is incorporated from the very beginning, avoiding a separate bromination step which might have regioselectivity issues. The choice of aldehyde and the pyruvic acid component directly constructs the desired quinoline-4-carboxylic acid core.

Experimental Protocol: Doebner Synthesis of 8-Bromoquinoline-4-carboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in ethanol or a similar protic solvent.

-

Reagent Addition: Add pyruvic acid (1.1 eq) and an aldehyde (e.g., benzaldehyde as a placeholder for the reaction, 1.0 eq) to the solution. Note: The reaction of aniline, an aldehyde, and pyruvic acid is the classic Doebner reaction.[7]

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

-

Purification: The crude product can be recrystallized or purified by other standard methods if necessary. The resulting carboxylic acid is then reduced to the target alcohol as described in the protocol in Section 2.1.

Summary of Synthetic Routes and Starting Materials

The choice of synthetic route depends on the availability of starting materials, scalability, and the desired purity of the final product.

| Route | Primary Starting Material | Key Intermediate | Key Transformation(s) | Advantages | Considerations |

| 1A | 8-Bromoquinoline[1] | 8-Bromoquinoline-4-carboxylic acid[4] | Carboxylation, Reduction | Linear, predictable pathway | Requires strong reducing agents (LiAlH₄, BH₃).[3] |

| 1B | 8-Bromoquinoline[1] | 8-Bromoquinoline-4-carbaldehyde[6] | Formylation, Reduction | Milder final reduction step (NaBH₄) | Formylation can be less straightforward than carboxylation. |

| 2 | 2-Bromoaniline[2] | 8-Bromoquinoline-4-carboxylic acid[7] | Doebner Reaction, Reduction | Convergent, atom-economical | Reaction conditions may require optimization. |

Conclusion

The synthesis of this compound can be approached through several reliable pathways. For laboratory-scale synthesis where 8-bromoquinoline is readily available, the two-step route involving carboxylation followed by reduction with a borane-THF complex offers a robust and well-documented method. For larger-scale or diversity-oriented synthesis, the Doebner ring construction from 2-bromoaniline provides a highly efficient and convergent alternative. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the optimal synthetic strategy for their specific needs.

References

- Vertex A.I. Search. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- A Chemtek. (n.d.). 8-Bromoquinoline-4-carboxylic acid | 121490-67-3.

- PMC PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109.

- Khan Academy. (n.d.). Reduction of carboxylic acids.

- Echemi. (n.d.). 8-bromoquinoline-4-carbaldehyde 898391-87-2.

Sources

- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 5. achemtek.com [achemtek.com]

- 6. echemi.com [echemi.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis and Strategic Synthesis of 8-bromo-4-(hydroxymethyl)quinoline

An In-depth Technical Guide

Executive Summary

8-bromo-4-(hydroxymethyl)quinoline is a valuable heterocyclic scaffold, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its strategic importance lies in the specific arrangement of its functional groups: the nucleophilic hydroxymethyl group at the C4 position, the synthetically versatile bromine atom at the C8 position, and the foundational quinoline core, which is a known pharmacophore. This guide provides a comprehensive analysis of the retrosynthesis of this target molecule, elucidating two primary synthetic strategies. The core of this document details a robust, stepwise approach commencing with a Doebner-von Miller cyclization, followed by side-chain oxidation and subsequent reduction. An alternative, more convergent three-component Doebner synthesis is also presented as a modern and efficient alternative. This document is intended for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required for successful synthesis.

Strategic Retrosynthetic Analysis

The design of a viable synthetic route begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis for 8-bromo-4-(hydroxymethyl)quinoline focuses on identifying key bond disconnections that lead to readily available and reactive starting materials.

Initial Disconnection: Functional Group Interconversion (FGI)

The primary alcohol in the target molecule is a prime candidate for a functional group interconversion (FGI). Alcohols are commonly synthesized via the reduction of more oxidized carbonyl functionalities. The most logical precursor is therefore 8-bromoquinoline-4-carboxylic acid . This intermediate is synthetically advantageous as carboxylic acids are generally stable, crystalline solids that are easier to purify than the corresponding aldehydes, and their reduction is a well-established, high-yielding transformation.

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 8-Bromo-4-methylquinoline

-